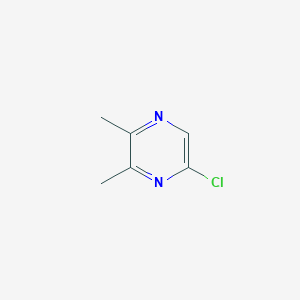

5-Chloro-2,3-dimethylpyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Research

Pyrazine scaffolds, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are fundamental building blocks in medicinal chemistry and materials science. nih.govresearchgate.net Their unique chemical structure, including the presence of electron-withdrawing nitrogen atoms, influences their reactivity and physical properties. biosynce.com This makes them versatile for the synthesis of a wide array of molecules with diverse biological activities. mdpi.comtandfonline.com

Pyrazine derivatives have been extensively studied and are found in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comontosight.ainih.gov The pyrazine ring's ability to participate in various chemical reactions allows for the creation of novel drugs with potentially improved effectiveness. biosynce.com In materials science, pyrazine-based structures are explored for their unique optical and electronic properties. nii.ac.jp

Overview of Halogenated Pyrazine Derivatives

The introduction of halogen atoms, such as chlorine, to the pyrazine ring creates halogenated pyrazine derivatives. Halogens act as electron-withdrawing groups, which can significantly alter the chemical and physical properties of the parent pyrazine molecule. nih.govmdpi.com This modification can influence the compound's reactivity, stability, and biological activity.

Halogenated pyrazines are valuable intermediates in organic synthesis, serving as precursors for more complex molecules. biosynce.com The presence of a halogen atom provides a reactive site for various chemical transformations, enabling the construction of diverse molecular architectures. Research has shown that halogenated pyrazine derivatives exhibit a range of biological activities, including antifungal and antibacterial effects. nih.gov For instance, certain 2-chloro substituted pyrazine derivatives have demonstrated inhibitory effects against Staphylococcus sp. and have been investigated for their antimycobacterial properties. nih.govmdpi.com

Scope and Research Objectives Pertaining to 5-Chloro-2,3-dimethylpyrazine

This compound, with the chemical formula C6H7ClN2, is a specific halogenated pyrazine that has garnered attention in chemical research. nih.gov Its structure consists of a pyrazine ring substituted with a chlorine atom and two methyl groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7ClN2 | nih.govrlavie.com |

| Molecular Weight | 142.58 g/mol | nih.gov |

| Appearance | Yellow or brown liquid | rlavie.com |

| Boiling Point | 81°C (18 Torr) | echemi.com |

| Density | 1.2 ± 0.1 g/cm³ | echemi.com |

| Flash Point | 90.3 ± 11.5°C | echemi.com |

| Refractive Index | 1.526 | echemi.com |

Research on this compound focuses on its utility as a chemical intermediate in the synthesis of more complex molecules. For example, it has been used in palladium-catalyzed coupling reactions to create larger, more elaborate structures. echemi.com It also serves as a precursor in the synthesis of other pyrazine derivatives, such as 2,3-dimethyl-5-[(phenylmethyl)oxy]pyrazine. echemi.com The investigation of its reactivity and potential applications continues to be an active area of study in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWMQKSSLANHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503976 | |

| Record name | 5-Chloro-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-32-6 | |

| Record name | 5-Chloro-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2,3 Dimethylpyrazine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines

Halogenated pyrazines, such as 5-Chloro-2,3-dimethylpyrazine, are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring facilitates the attack of nucleophiles, making the halogen atom a viable leaving group. chemicalbook.comscribd.comiscnagpur.ac.in This reactivity is a cornerstone for the synthesis of a variety of substituted pyrazine derivatives.

The chlorine atom in this compound can be displaced by a range of nucleophiles. For instance, reactions with alkoxides, such as benzyl (B1604629) alcohol in the presence of a base like potassium tert-butoxide, lead to the formation of the corresponding ether, 2,3-dimethyl-5-(phenylmethoxy)pyrazine. echemi.com Similarly, amination can be achieved through reactions with primary or secondary amines, often catalyzed by transition metals like palladium, although direct SNAr can also occur, particularly with electron-withdrawing groups present on the pyrazine ring. rsc.orgresearchgate.net

The general reactivity for nucleophilic aromatic substitution on halogenated heteroaromatics often follows the order F > Cl > Br > I, which is contrary to the trend in SN2 reactions. researchgate.netacs.orgacs.org This is because the rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by the inductive effect of the halogen.

Examples of Nucleophilic Substitution on this compound

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Benzyl alcohol/Potassium tert-butoxide | 2,3-dimethyl-5-(phenylmethoxy)pyrazine | 1,4-Dioxane, 98 °C echemi.com |

| Pyrazin-2-amine | N-(2,3-dimethylpyrazin-5-yl)pyrazin-2-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 90 °C echemi.com |

Oxidative Transformations of Pyrazine Rings

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The oxidation of chlorinated pyrazines, including 3-chloro-2,5-dimethylpyrazine (B41552), can be achieved using strong oxidizing agents. researchgate.net A study demonstrated that dimethyldioxirane (B1199080) is an effective reagent for the regioselective N-oxidation of chlorinated pyrazines, producing the corresponding N-oxides in good yields. researchgate.net This method is advantageous as it simplifies the isolation of the often-hydrophilic N-oxide products. researchgate.net

For this compound, oxidation with hydrogen peroxide has been shown to yield the 4-oxide. gla.ac.uk The presence of substituents on the pyrazine ring influences the site of oxidation. In some cases, more vigorous oxidation conditions can lead to the cleavage of the pyrazine ring. gla.ac.uk The oxidation of 2-chloro-3,6-dimethylpyrazine 4-oxide with trifluoroperacetic acid can lead to the di-N-oxide. rsc.org

Oxidation Products of Substituted Chloropyrazines

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 3-Chloro-2,5-dimethylpyrazine | Dimethyldioxirane | 3-Chloro-2,5-dimethylpyrazine N-oxide researchgate.net |

| This compound | Hydrogen Peroxide | This compound-4-oxide gla.ac.uk |

| 2-Chloro-3,6-dimethylpyrazine 4-oxide | Trifluoroperacetic acid | 2-Chloro-3,6-dimethylpyrazine di-N-oxide rsc.org |

Reductive Pathways and Hydrogenation Studies

The reduction of halogenated pyrazines can proceed via two main pathways: reductive dehalogenation or hydrogenation of the pyrazine ring. Catalytic hydrogenation is a common method to achieve these transformations. elsevier.com The choice of catalyst and reaction conditions determines the outcome of the reaction.

For instance, catalytic hydrogenation of a chloropyrazine derivative in the presence of a palladium on carbon (Pd/C) catalyst can lead to the removal of the chlorine atom. The hydrogenation of the pyrazine ring itself typically requires more forcing conditions and can lead to the formation of tetrahydropyrazines or piperazines. worktribe.comresearchgate.net The presence of substituents on the pyrazine ring can affect the rate and selectivity of the hydrogenation. worktribe.com Theoretical studies on the thermochemistry of chloropyrazines have also provided insights into their hydrogenation energies. researchgate.net

Mechanistic Investigations of Reaction Pathways

The kinetics of nucleophilic aromatic substitution reactions on halogenated pyrazines generally follow second-order kinetics, where the rate is dependent on the concentrations of both the pyrazine substrate and the nucleophile. masterorganicchemistry.comlibretexts.org The reaction mechanism typically involves a two-step addition-elimination process, where the initial addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex) is the rate-determining step. scribd.comiscnagpur.ac.in

Kinetic studies provide valuable information about the transition state and the factors that influence the reaction rate. For nucleophilic substitution on N-methylpyridinium compounds, which are structurally related to pyrazinium salts, the reactions can be second-order in the nucleophile concentration, suggesting a more complex mechanism involving hydrogen bonding. researchgate.net

Substituents on the pyrazine ring have a significant impact on its reactivity. Electron-donating groups, such as the methyl groups in this compound, generally decrease the reactivity towards nucleophilic aromatic substitution. rsc.orgdoi.org This is because they destabilize the negatively charged Meisenheimer intermediate formed during the reaction. Conversely, electron-withdrawing groups enhance reactivity. researchgate.net

In the context of Suzuki coupling, a palladium-catalyzed cross-coupling reaction, the presence of two electron-donating methyl groups on 3-chloro-2,5-dimethylpyrazine was found to deactivate the chloropyrazine towards oxidative addition, resulting in lower yields and longer reaction times. rsc.org The position of the substituents also plays a crucial role in determining the reaction rate and regioselectivity. sci-hub.se

Derivatives and Analogues of 5 Chloro 2,3 Dimethylpyrazine

Synthesis and Functionalization of Pyrazine (B50134) Derivatives

The synthesis and functionalization of pyrazine derivatives, starting from precursors like 5-Chloro-2,3-dimethylpyrazine, involve a variety of chemical strategies. These methods allow for the introduction of new substituents and the modification of the pyrazine core, enabling the creation of a diverse library of compounds.

One key approach is the use of metal-catalyzed cross-coupling reactions. For instance, chloropyrazines can be effectively monoalkylated using Grignard reagents in the presence of an iron catalyst like Fe(acac)₃. rsc.org This method has been successfully applied to synthesize various mono- and dialkylpyrazines by reacting chloropyrazines with alkylmagnesium bromides. rsc.org Similarly, Suzuki coupling reactions, which involve the use of boronic acids, have been employed to introduce aryl groups onto the pyrazine ring. rsc.org These reactions often require a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate to proceed efficiently. rsc.org

Another powerful technique for functionalizing chloropyrazines is through regio- and chemoselective metalations. By using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl, it is possible to selectively deprotonate specific positions on the pyrazine ring, creating organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups, leading to highly functionalized pyrazines in good yields. nih.govacs.orgacs.org This methodology has proven to be robust enough for the total synthesis of complex natural products like coelenterazine. nih.govacs.orgacs.org

The reactivity of the chlorine atom in this compound also allows for nucleophilic substitution reactions. For example, it can react with benzyl (B1604629) alcohol in the presence of a strong base like potassium tert-butoxide to yield the corresponding benzyloxy derivative. echemi.com Furthermore, palladium-catalyzed Buchwald-Hartwig amination can be used to couple this compound with amines, such as pyrazin-2-amine, to form N-aryl pyrazine derivatives. echemi.com

The pyrazine ring itself can also be synthesized through various routes. A classical and straightforward method involves the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com More environmentally friendly approaches have also been developed, showcasing the versatility of pyrazine synthesis. tandfonline.com For instance, pyrazine derivatives can be prepared from the reaction of 2,3-dimethyl-5,6-dihydropyrazine with aldehydes or ketones. tandfonline.com

The following table summarizes some of the key reactions used in the functionalization of pyrazine derivatives:

| Reaction Type | Reagents | Product Type | Reference |

| Iron-Catalyzed Cross-Coupling | Alkylmagnesium bromides, Fe(acac)₃ | Mono- and dialkylpyrazines | rsc.org |

| Suzuki Coupling | Aryl boronic acids, Pd(dppf)Cl₂, Cs₂CO₃ | Arylpyrazines | rsc.org |

| Regioselective Metalation | TMPMgCl·LiCl, Electrophiles | Highly functionalized pyrazines | nih.govacs.orgacs.org |

| Nucleophilic Substitution | Benzyl alcohol, Potassium tert-butoxide | Benzyloxy pyrazines | echemi.com |

| Buchwald-Hartwig Amination | Amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl pyrazines | echemi.com |

| Condensation Reaction | 1,2-Diketones, 1,2-Diamines | Pyrazine ring system | tandfonline.com |

These synthetic strategies highlight the chemical tractability of the pyrazine scaffold and provide a foundation for creating a vast number of derivatives with tailored properties.

Structural Modifications and Heterocycle Hybridization

The modification of the pyrazine core and its hybridization with other heterocyclic systems are key strategies in medicinal chemistry to explore new chemical space and enhance biological activity. These approaches often involve the direct functionalization of the pyrazine ring or its condensation with other cyclic structures.

A significant area of research has been the development of hybrid molecules that combine the pyrazine moiety with other pharmacologically relevant scaffolds. This approach aims to create synergistic effects or to modulate the properties of the parent molecules. For example, the introduction of a pyrazine ring into the structure of natural products like betulinic acid, ursolic acid, and oleanolic acid has been shown to significantly improve their in vitro antitumor effects. mdpi.comresearchgate.net

The synthesis of such hybrid molecules often relies on the versatile reactivity of functionalized pyrazines. For instance, the chlorine atom in chloropyrazines can be displaced by various nucleophiles, allowing for the attachment of other heterocyclic rings. nih.govacs.orgacs.org Moreover, metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, provide powerful tools for creating carbon-carbon bonds between the pyrazine ring and other aromatic or heteroaromatic systems. rsc.orgacs.org

A notable example of heterocycle hybridization is the synthesis of coelenterazine, a bioluminescent natural product. nih.govacs.orgacs.org The synthesis of this complex molecule involves the step-wise functionalization of a chloropyrazine precursor, demonstrating the power of modern synthetic methods to build intricate molecular architectures based on the pyrazine scaffold. nih.govacs.orgacs.org

The following table provides examples of structural modifications and heterocycle hybridization involving the pyrazine ring:

| Modification Strategy | Starting Material | Resulting Structure | Significance | Reference |

| Hybridization with Triterpenoids | Hederagenin (B1673034) | Hederagenin-pyrazine conjugates | Enhanced antitumor activity | mdpi.comresearchgate.netnih.gov |

| Synthesis of Fused Heterocycles | Chloropyrazines | Coelenterazine | Access to complex natural products | nih.govacs.orgacs.org |

| Arylation of Pyrazine Ring | Chloropyrazines | Aryl-substituted pyrazines | Modulation of electronic properties | rsc.org |

Design and Synthesis of Specific Pyrazine Analogues

The targeted design and synthesis of specific pyrazine analogues have led to the development of compounds with tailored properties for various applications. By strategically modifying the pyrazine core, researchers can fine-tune the biological activity and physicochemical characteristics of the resulting molecules.

In an effort to develop new antitumor agents, researchers have synthesized a series of novel hederagenin-pyrazine derivatives. mdpi.comnih.gov Hederagenin, a pentacyclic triterpene, serves as a template for these conjugates. mdpi.comnih.govmdpi.com The pyrazine moiety was attached to the hederagenin scaffold, and the resulting hybrid molecules were evaluated for their cytotoxic activity against various tumor and non-tumor cell lines. mdpi.comnih.gov

The majority of these synthesized derivatives exhibited significantly stronger cytotoxic activity than hederagenin alone. mdpi.comnih.gov One particularly potent compound, designated as compound 9, showed antitumor activity against human non-small-cell lung cancer (A549) cells comparable to the clinically used drug cisplatin. mdpi.comnih.gov Notably, this compound displayed lower cytotoxicity towards non-cancerous murine heart myoblast (H9c2) cells, suggesting a degree of selectivity. mdpi.comnih.gov Further studies revealed that compound 9 could induce early apoptosis and cause cell-cycle arrest at the S phase in A549 cells. mdpi.comnih.gov

Structure-activity relationship (SAR) studies confirmed that the presence of the pyrazine moiety had a profound positive effect on the antitumor activity of hederagenin. mdpi.comnih.gov These findings underscore the importance of pyrazine derivatives of hederagenin in the discovery and development of novel antitumor agents. mdpi.comnih.gov

The following table summarizes key findings related to a potent hederagenin-pyrazine conjugate:

| Compound | Cell Line | IC₅₀ (μM) | Effect | Reference |

| Compound 9 | A549 (Lung Cancer) | 3.45 ± 0.59 | Cytotoxic, induces apoptosis, S-phase cell cycle arrest | mdpi.comnih.gov |

| Compound 9 | H9c2 (Heart Myoblast) | 16.69 ± 0.12 | Lower cytotoxicity compared to cancer cells | mdpi.comnih.gov |

| Cisplatin (DDP) | A549 (Lung Cancer) | 3.85 ± 0.63 | Positive control | mdpi.comnih.gov |

The structural motifs found in naturally occurring pyrazine alkaloids have inspired the synthesis of novel bioactive compounds. Pyrazine alkaloids are a class of natural products that often exhibit interesting biological activities. mdpi.comresearchgate.net

A biomimetic approach to the synthesis of 2,5-disubstituted pyrazine alkaloids involves the homodimerization of α-amino aldehydes, which can be derived from common amino acids. mdpi.comresearchgate.net This strategy mimics a proposed biosynthetic pathway and provides a concise route to these natural products. researchgate.net The process typically involves the in situ generation of the α-amino aldehyde intermediate, followed by a tandem condensation-oxidation sequence to afford the target pyrazine alkaloid. mdpi.comresearchgate.net This methodology has been successfully applied to the synthesis of natural products such as 2,5-diisopropylpyrazine (B1313309) and 2,5-bis(3-indolylmethyl)pyrazine. researchgate.net

The synthesis of pyrazine-containing natural products often requires strategic functionalization of the pyrazine ring. For example, the total synthesis of the wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine utilized a nickel-catalyzed Kumada–Corriu cross-coupling reaction to introduce the 3-methylbutyl side chain onto a 2-chloropyrazine (B57796) intermediate. mdpi.com This highlights the utility of modern cross-coupling methods in the construction of complex pyrazine-based molecules. mdpi.com

The synthesis of halogenated and alkylated pyrazine architectures is a significant area of research, as these modifications can profoundly influence the physicochemical properties and biological activities of the resulting compounds. The introduction of halogen atoms and alkyl groups can alter lipophilicity, metabolic stability, and receptor binding affinity.

The direct halogenation of the pyrazine nucleus can be challenging due to the electron-deficient nature of the ring system. acs.org However, methods such as regioselective chlorination have been developed to introduce chlorine atoms at specific positions. mdpi.com For instance, 2-aminopyrazine (B29847) can be selectively chlorinated as a key step in the synthesis of more complex derivatives. mdpi.com

Alkylated pyrazines are widespread in nature and contribute to the flavor and aroma of many foods. mdpi.comd-nb.info Synthetic routes to these compounds often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. tandfonline.com The specific substitution pattern of the resulting alkylpyrazines can be controlled by the choice of starting materials. mdpi.com Furthermore, transition metal-catalyzed cross-coupling reactions provide a versatile means to introduce alkyl groups onto a pre-formed pyrazine ring. rsc.org For example, iron-catalyzed coupling of chloropyrazines with Grignard reagents allows for the synthesis of mono- and dialkylpyrazines. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of pyrazine (B50134) derivatives. researchgate.netresearchgate.net For 5-Chloro-2,3-dimethylpyrazine, DFT calculations can determine optimized molecular geometry, including bond lengths and angles, which are fundamental to understanding its stability and interactions.

While specific DFT studies on this compound are not extensively published, data for related compounds like 2-chloropyrazine (B57796) and various dimethylpyrazines show that DFT accurately computes vibrational frequencies (IR and Raman spectra) and geometric parameters. researchgate.netresearchgate.net For instance, in studies of 2-chloropyrazine, calculated pyrazine ring stretching modes were found to be in good agreement with experimental observations. researchgate.net Similarly, calculations on 2,3-dimethylpyrazine (B1216465) have provided detailed bond length information. researchgate.net

Reactivity can be predicted by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's susceptibility to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, another DFT-derived property, visually represents the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms would be expected to be electron-rich sites, while the chloro-substituted carbon would be a key site for certain reactions.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂ | PubChem nih.gov |

| Molecular Weight | 142.58 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 142.0297759 Da | PubChem nih.gov |

| InChIKey | MEWMQKSSLANHCR-UHFFFAOYSA-N | PubChem nih.gov |

| XLogP3-AA | 1.5 | PubChem nih.gov |

| Predicted CCS ([M+H]⁺) | 124.4 Ų | PubChemLite uni.lu |

| Predicted CCS ([M+Na]⁺) | 140.1 Ų | PubChemLite uni.lu |

Prediction of Molecular Interactions and Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups: the pyrazine ring, the methyl groups, and the chlorine atom. Computational methods can predict how these features influence the molecule's interactions. The pyrazine ring itself is a π-electron deficient system, which influences its reactivity. thieme-connect.de

The reactivity profile can be detailed using global and local reactivity descriptors derived from DFT. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich nitrogen atoms, which are prone to protonation or coordination with electrophiles, and the effects of the electron-donating methyl groups and the electron-withdrawing chlorine atom on the ring's charge distribution.

Frontier Orbitals (HOMO/LUMO): The distribution of HOMO and LUMO across the molecule indicates the most probable sites for oxidation and reduction, respectively, and for reactions with electrophiles and nucleophiles.

Nucleophilic Substitution: Halopyrazines readily undergo nucleophilic substitution, where the halogen is displaced. thieme-connect.de The ease of this reaction depends on the electronic environment of the ring; electron-donating groups like methyls may require more forcing conditions for the substitution to occur compared to an unsubstituted halopyrazine. thieme-connect.de

Photophysical and Photochemical Behavior Simulations

The interaction of molecules with light is a central theme in chemistry, and computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the photophysical and photochemical behavior of pyrazine derivatives. worldscientific.com These simulations can predict electronic excitation spectra and model the fate of a molecule after it absorbs a photon.

Dimethylpyrazines exhibit fascinating vapor-phase photochemistry, undergoing photoisomerization to yield pyrimidines. arkat-usa.org Based on their phototransposition chemistry, dimethylpyrazines can be grouped into distinct sets. arkat-usa.orgresearchgate.netlookchem.com

A photochemical triad consists of 2,5-dimethylpyrazine, 2,5-dimethylpyrimidine, and 4,6-dimethylpyrimidine, where irradiation of any member produces the other two. arkat-usa.orgresearchgate.net

A photochemical tetrad includes 2,3-dimethylpyrazine, 2,6-dimethylpyrazine (B92225), 2,4-dimethylpyrimidine, and 4,5-dimethylpyrimidine. arkat-usa.orgresearchgate.net Irradiating any of these four isomers in the vapor phase leads to the formation of the other three. arkat-usa.org

These transformations are significantly more efficient upon direct π → π* excitation compared to n → π* excitation. arkat-usa.org The proposed mechanism for these transpositions does not involve Dewar-diazaprismane intermediates but is consistent with a diazaprefulvene intermediate, a type of biradical structure. arkat-usa.orgresearchgate.net

Modern photochemical theory posits that conical intersections (CIs) are central to understanding ultrafast, non-radiative decay from an excited electronic state back to the ground state. nih.govnih.gov A CI is a point where two electronic potential energy surfaces cross, acting as a "funnel" that facilitates rapid internal conversion. nih.goviupac.org

Theoretical studies on the photoisomerization of dimethylpyrazines have invoked the role of CIs to explain the observed product distributions. arkat-usa.org For example, calculations on 2,6-dimethylpyrazine show that upon excitation, the molecule can follow different pathways toward distinct conical intersections, each leading to a different pyrimidine (B1678525) isomer. arkat-usa.org The relative stabilities of these CIs can be used to predict the major and minor products of the photoreaction, a prediction that aligns with experimental observations. arkat-usa.org The general mechanism involves the excited state passing through a conical intersection to form a ground-state diazaprefulvene diradical, which then rearranges to the final pyrimidine product. arkat-usa.org This model highlights how the topology of potential energy surfaces, particularly the location and nature of conical intersections, governs photochemical reactivity. arkat-usa.orgresearchgate.net

Biological Activities and Mechanistic Explorations of Pyrazine Derivatives

Antitumor and Anticancer Research

Cytotoxic Analysis in Tumor Cell Lines

There is currently no published research detailing the cytotoxic effects of 5-Chloro-2,3-dimethylpyrazine on any tumor cell lines. Consequently, no data tables of its activity against different cancer cell types can be provided.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

In the absence of cytotoxic data, there are no subsequent studies investigating the mechanisms by which this compound might induce apoptosis or modulate the cell cycle in cancerous cells.

Antimicrobial and Antiviral Investigations

Similarly, there is a lack of specific studies on the antimicrobial and antiviral activity of this compound. While other chlorinated pyrazine (B50134) derivatives have been investigated for such properties, this specific isomer remains uncharacterized in this regard.

Enzyme Inhibition Studies

No dedicated research has been found that investigates the potential of this compound to inhibit specific enzymes.

Interactions with Biological Macromolecules

Information regarding the interaction of this compound with biological macromolecules, such as proteins or nucleic acids, is not available in the current body of scientific literature.

In Vitro and In Vivo Toxicological Assessments (Excluding specific dosages)

Limited toxicological information for this compound is available from generalized safety classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and is a cause of skin and serious eye irritation. nih.gov It may also cause respiratory irritation. nih.gov However, detailed in vitro and in vivo toxicological studies providing specific research findings beyond these hazard statements have not been identified.

Identification of Metabolic IntermediatesAs no degradation pathways have been documented, there is no information on any metabolic intermediates resulting from the microbial breakdown of this compound. The compound has been cited as a reagent in chemical synthesis, not as a substrate for metabolic studiesgoogle.com.

Herbicidal Activity and Photosynthesis InhibitionThis is the only area where related information could be found. Studies on other chlorinated pyrazine derivatives indicate that the inclusion of chlorine atoms can confer herbicidal properties, sometimes linked to the disruption of chlorophyll (B73375) synthesis or other photosynthetic processestandfonline.comvulcanchem.comtandfonline.combenchchem.com. However, no studies specifically testing the herbicidal activity or mechanism of photosynthesis inhibition for this compound were identified.

Due to this critical lack of specific scientific data, it is not possible to generate the requested article without resorting to speculation, which would violate the core requirement for scientifically accurate and verifiable content.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Intermediate in Pharmaceutical Synthesis

5-Chloro-2,3-dimethylpyrazine is a significant intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comnordmann.global The pyrazine (B50134) core is a common scaffold in many biologically active molecules, and the chloro- and methyl-substituents on the ring provide reactive sites for further functionalization. mdpi.commdpi.com High-purity intermediates are crucial for the pharmaceutical industry to ensure the efficacy and safety of medications. framochem.com

One of the key applications of this compound is in the creation of active pharmaceutical ingredients (APIs). chemimpex.com For instance, it is a precursor in the synthesis of pyrazine derivatives that exhibit hypoglycemic properties, which are useful in the treatment of diabetic conditions. google.com The synthesis often involves the reaction of the chloro group with other molecules to build more complex structures. For example, Negishi cross-coupling reactions of pyrazine triflates with alkyl and arylzinc halides, catalyzed by nickel, have been used to create 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives. rsc.org Similarly, Suzuki coupling reactions, which involve the reaction of the chloropyrazine with boronic acids in the presence of a palladium catalyst, are employed to introduce aryl groups. rsc.org

The synthesis of varenicline (B1221332), a medication used for smoking cessation, involves intermediates that can be derived from pyrazine compounds. nih.gov While the direct use of this compound in the most common synthesis routes for varenicline is not explicitly detailed, the broader family of substituted pyrazines plays a role in constructing complex heterocyclic systems like those found in such drugs. The versatility of pyrazine derivatives allows for their use in creating a wide array of compounds with potential therapeutic applications. mdpi.com

Table 1: Examples of Pharmaceutical Intermediates Derived from Pyrazine Compounds

| Intermediate/Product | Precursor/Related Compound | Application/Significance |

|---|---|---|

| N-{4-[β-(2,3-dimethyl-pyrazine-5-carboxy-amido)-ethyl]-benzene-sulphonyl}-N''-cyclo-hexyl-urea | 2,3-dimethyl-pyrazine-5-carboxylic acid | Hypoglycemic agent for diabetes treatment. google.com |

| 5-Substituted 2,3-dimethylpyrazines | This compound | Synthesis of various pharmaceutical compounds via Negishi coupling. rsc.org |

| Arylated Pyrazines | 3-Chloro-2,5-dimethylpyrazine (B41552) | Synthesis of biologically active compounds via Suzuki coupling. rsc.org |

| Varenicline | Heterocyclic precursors | Smoking cessation aid. nih.gov |

Applications in Agrochemical Development

The pyrazine ring is a key structural motif in a number of agrochemicals, including fungicides, herbicides, and insecticides. nih.govtandfonline.com this compound and its isomers serve as important intermediates in the development of these crop protection agents. chemimpex.com The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the attachment of various functional groups that can confer specific biological activities.

Research has shown that certain pyrazine derivatives exhibit significant herbicidal activity. researchgate.net For example, compounds derived from chloropyrazines have been found to be effective as both pre- and post-emergence herbicides. researchgate.net The development of new pyridine (B92270) and pyrazine compounds for combating phytopathogenic fungi is an active area of research, with the goal of providing improved and broader-spectrum fungicidal activity. google.com

The versatility of chloropyrazines as intermediates contributes to the synthesis of a wide range of agrochemical products. chemimpex.com For example, 3,5-dimethylpyrazin-2-ol, which can be synthesized from dimethylpyrazine, is used as an intermediate for pesticides, herbicides, and fungicides. The ability to introduce different substituents onto the pyrazine ring allows for the fine-tuning of the biological activity and selectivity of the final agrochemical product.

Coordination Chemistry and Metal-Organic Frameworks

Pyrazine and its derivatives are valuable ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. mdpi.com This coordination ability allows for the construction of a wide variety of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. researchgate.netlucp.net MOFs have potential applications in gas storage, separation, catalysis, and as functional materials. researchgate.netlucp.net

The specific pyrazine derivative, this compound, can act as a ligand in the formation of coordination polymers. The nitrogen atoms of the pyrazine ring can bridge metal centers, while the chloro and methyl substituents can influence the resulting structure and properties of the material. For example, studies on related chloro-substituted pyrazin-2-amine ligands have shown that they can form one- and two-dimensional coordination polymers with copper(I) bromide through a combination of coordination bonds, as well as hydrogen and halogen bonds. mdpi.com The mode of coordination and the position of the substituents on the pyrazine ring have a significant impact on the final supramolecular structure. mdpi.com

The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers under various conditions, such as solvothermal or hydrothermal methods. lucp.net The choice of the metal ion and the organic linker, such as a pyrazine derivative, determines the topology and properties of the resulting MOF. lucp.net While specific research on MOFs incorporating this compound is not extensively documented, the general principles of coordination chemistry suggest its potential as a building block for such materials. scispace.comijirt.org

Table 2: Coordination Behavior of Pyrazine Derivatives

| Ligand Type | Metal Ion | Resulting Structure | Key Interactions |

|---|---|---|---|

| Chloro-substituted pyrazin-2-amines | Copper(I) | 1D and 2D coordination polymers. mdpi.com | Coordination bonds, hydrogen bonds, halogen bonds. mdpi.com |

| Pyrazine-2-carbaldehydesemicarbazone | Cobalt(II), Nickel(II) | Coordination compounds. ijirt.org | Coordination through nitrogen and oxygen/sulfur atoms. ijirt.org |

| 2,3-bis(2-pyridyl)pyrazine | Ruthenium(III) | Octahedral complexes. scispace.comrsc.org | Coordination through pyrazine and pyridyl nitrogen atoms. scispace.comrsc.org |

Potential in Functional Materials Research

The unique electronic and structural properties of pyrazine derivatives make them attractive candidates for the development of functional materials. mdpi.com These materials can have applications in areas such as electronics, optics, and sensor technology. Pyrazine-containing compounds have been investigated for their potential as electroluminescent materials and organic semiconductors. mdpi.com

The fluorescence properties of pyrazine derivatives are of particular interest. For instance, studies on phenoxypyrazine derivatives, synthesized from chloropyrazines, have shown that their fluorescence intensity and emission wavelength can be tuned by changing the substituents on the aromatic ring and the polarity of the solvent. hilarispublisher.com This tunability is a desirable characteristic for the design of fluorescent probes and sensors.

Furthermore, the ability of pyrazines to participate in the formation of extended structures, such as coordination polymers and MOFs, opens up possibilities for creating materials with tailored properties. researchgate.netmdpi.com The incorporation of this compound into such frameworks could lead to materials with specific functionalities, although this remains an area for further exploration. The versatility of pyrazine chemistry provides a platform for the synthesis of a wide range of novel materials with potential applications in various technological fields. thegoodscentscompany.com

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques (NMR, MS, UPLC) for Structural Confirmation

Structural confirmation of 5-Chloro-2,3-dimethylpyrazine is unequivocally established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultra-Performance Liquid Chromatography (UPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a fundamental tool for verifying the compound's structure. Certificates of Analysis for commercial samples of this compound confirm its identity by comparing the resulting spectrum to a standard, ensuring the correct chemical shifts and integration values for the protons on the pyrazine (B50134) ring and the two methyl groups aliyuncs.com.

Mass Spectrometry (MS): MS provides critical information regarding the compound's molecular weight and fragmentation pattern, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) analysis is commonly employed for pyrazines researchgate.net. The PubChem database records a GC-MS spectrum for this compound nih.gov. Furthermore, predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of the molecule, offering an additional layer of structural characterization uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.03705 | 124.4 |

| [M+Na]⁺ | 165.01899 | 140.1 |

| [M+NH₄]⁺ | 160.06359 | 133.8 |

| [M+K]⁺ | 180.99293 | 132.8 |

| [M-H]⁻ | 141.02249 | 126.4 |

| [M+Na-2H]⁻ | 163.00444 | 132.8 |

Data sourced from PubChemLite uni.lu.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a high-resolution separation technique used to verify the purity of this compound and to analyze it within complex mixtures bldpharm.commdpi.com. Studies on related pyrazine metabolites in biological fluids utilize stable-isotope-dilution-UHPLC–MS/MS for characterization and quantification, highlighting the power of this technique nih.govresearchgate.net.

Chromatographic Purification and Analysis Methods

Chromatography is indispensable for both the purification of this compound after synthesis and its analytical determination.

Purification: Column chromatography using silica (B1680970) gel is a standard method for purifying the compound from crude reaction mixtures.

In one synthetic procedure, the product was purified by column chromatography on a silica gel SNAP KP-Sil 50g cartridge, using a solvent system of cyclohexane/ethyl acetate (B1210297) (90:10) as the eluent echemi.com.

Another method describes the use of flash column chromatography on silica gel with an eluent of 20% ethyl acetate in hexanes to isolate a related pyrazine derivative wiley-vch.de.

The purification of 2-ethyl-3,6-dimethylpyrazine, a structurally similar compound, is also achieved using a silica gel column with a mobile phase of ethyl acetate and petroleum ether (1:20) google.com.

Analysis: High-Performance Liquid Chromatography (HPLC) is a key analytical method. For the related compound 3-Chloro-2,5-dimethylpyrazine (B41552), a reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric acid or formic acid for MS compatibility) has been developed sielc.com. Such methods are scalable and can be adapted for the analysis of this compound sielc.com. Gas chromatography coupled with various detectors is also a primary tool for the qualitative and quantitative analysis of pyrazines in diverse matrices researchgate.netgoogle.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. While a specific crystal structure determination for this compound was not found in the surveyed literature, the technique's application to closely related pyrazine derivatives demonstrates its importance in the field.

For instance, the X-ray crystal structure analysis of 2,3-di(p-chlorostyryl)pyrazine was performed to understand its topochemical photoreactivity in the crystalline state oup.com.

The technique has been used to characterize the crystal structures of various metal-coordination polymers involving pyrazine ligands, such as bis(chloropyrazine)dihalocopper(II), revealing details about their monoclinic or triclinic space groups and magnetic properties .

The crystal structure of poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)] was determined by single-crystal X-ray diffraction, showing how the cadmium cations are coordinated and linked into layers by the bridging pyrazine ligands iucr.org.

Similarly, the structure of a proton-transfer salt formed between squaric acid and 2,3-dimethylpyrazine (B1216465) was elucidated using X-ray crystallography, providing insight into its hydrogen-bonding interactions dntb.gov.ua.

These examples underscore the power of X-ray crystallography to provide unambiguous structural proof and insight into intermolecular interactions for this class of compounds.

Quantitative Analysis in Complex Mixtures

Accurately determining the concentration of pyrazines in complex matrices, such as food products and biological samples, is crucial for research and quality control. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for this purpose.

A study on soy sauce aroma Baijiu utilized UPLC-MS/MS to quantify 16 different pyrazines mdpi.com. This method offers high sensitivity and selectivity, allowing for the accurate measurement of individual pyrazines even in the presence of numerous other compounds. The study found that pyrazines like 2,3,5,6-tetramethylpyrazine (B1682967) and 2,6-dimethylpyrazine (B92225) were present in concentrations ranging from several hundred to over a thousand μg·L⁻¹ mdpi.com.

For quantitative analysis in biological fluids, stable isotope dilution analysis (SIDA) combined with UHPLC-MS/MS is the gold standard nih.govresearchgate.net. This method involves synthesizing an isotopically labeled version of the target analyte to serve as an internal standard, which corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification researchgate.net. Gas chromatography-mass spectrometry (GC-MS) is also widely used for the quantitative analysis of pyrazine compounds in various types of liquor and fermented foods researchgate.netgoogle.com.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazine (B50134) derivatives is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and versatile methodologies. Future research could significantly enhance the accessibility of 5-Chloro-2,3-dimethylpyrazine and its analogues.

Current methods for functionalizing the pyrazine core often rely on transition metal-catalyzed cross-coupling reactions. researchgate.net Techniques like the Suzuki and Negishi couplings have been successfully applied to chloropyrazines, reacting them with various organoboron or organozinc reagents to form new carbon-carbon bonds. researchgate.netrsc.org A key area for future work would be to optimize these reactions specifically for this compound, exploring a wider range of coupling partners to generate a library of novel derivatives. Furthermore, the use of microwave irradiation has been shown to accelerate Suzuki coupling reactions for pyrazine substrates, a technique that could be adapted to improve reaction times and yields. rsc.org

A significant future direction is the development of "greener" synthetic pathways. tandfonline.com This could involve:

Catalyst Improvement : Designing more efficient and recyclable catalysts, potentially moving away from expensive palladium catalysts which are often required in high loads for pyrazine functionalization. rsc.org Nickel-catalyzed couplings, for instance, have shown high efficacy for similar substrates and could be a more cost-effective alternative. mdpi.com

One-Pot Syntheses : Designing multi-step reactions in a single pot to reduce solvent waste and purification steps. A greener approach for pyrazine synthesis has been reported using a one-pot reaction of diamines with diols, and similar tandem oxidation processes could be explored. tandfonline.com

Chemo-enzymatic Methods : Employing enzymes, such as aminotransferases, to create pyrazine precursors from 1,2-diketones in a highly selective and environmentally benign manner. d-nb.info

| Potential Synthetic Method | Description | Potential Advantages for this compound | Relevant Findings |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the chloro-group with boronic acids. | High functional group tolerance; allows for the introduction of diverse aryl and heteroaryl moieties. | Successfully used for various chloropyrazines, including microwave-assisted protocols for rapid synthesis. researchgate.netrsc.org |

| Negishi Coupling | Nickel- or Palladium-catalyzed reaction with organozinc halides. | Effective for creating C-C bonds with alkyl and aryl groups; good yields reported for pyrazine triflates. rsc.org | Nickel catalysis has been shown to be highly effective for synthesizing substituted 2,3-dimethylpyrazine (B1216465) derivatives. rsc.org |

| Green Tandem Oxidation | Synthesis from α-hydroxy ketones and 1,2-diamines using MnO₂. | Reduces the use of hazardous reagents and simplifies the synthetic process. | Reported as a greener alternative to traditional methods, though yields may need optimization. tandfonline.com |

| Chemo-enzymatic Synthesis | Use of transaminases for the key amination of a diketone precursor. | High stereoselectivity and mild reaction conditions, reducing environmental impact. | A viable route for producing substituted pyrazines from bio-based precursors. d-nb.info |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Pyrazine derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects. mdpi.comchemicalbook.comresearchgate.net However, the specific therapeutic potential of this compound remains largely uncharted territory.

Future research should focus on systematic screening of this compound and its derivatives against various biological targets. Based on the activities of structurally related molecules, several areas are of immediate interest:

Anticancer Activity : Hederagenin-pyrazine derivatives have demonstrated potent cytotoxic activity against cancer cell lines like A549 lung cancer cells. mdpi.com 2,5-Dimethylpyrazine has also been investigated for potential anticancer properties. chemicalbook.com The combination of lipophilic methyl groups and a reactive chloro-substituent on this compound makes it a prime candidate for screening against a panel of human cancer cell lines.

Antimicrobial Properties : Pyrazines are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. chemicalbook.com The specific substitution pattern of this compound could lead to novel interactions with microbial targets.

Neurological Effects : Certain pyrazines, such as 2,3-dimethylpyrazine, have been shown to affect autonomic nervous activity, suggesting a potential role in modulating mood and stress. researchgate.net Investigating whether this compound can cross the blood-brain barrier and interact with neurological receptors would be a fascinating avenue of research.

| Pyrazine Derivative | Reported Biological Activity | Potential Implication for this compound |

| Hederagenin-Pyrazine Conjugates | Potent in vitro cytotoxicity against human non-small-cell lung cancer (A549) cells. mdpi.com | Suggests potential for development as an anticancer agent. |

| 2,5-Dimethylpyrazine | Reported to have anticancer and broad-spectrum antimicrobial properties. chemicalbook.com Also affects uterine smooth muscle. hpa.gov.tw | Provides a rationale for screening against cancer cell lines and various microbial pathogens. |

| 2,3-Dimethylpyrazine | Affects autonomic nervous and central nervous system activity in humans, suggesting a sedative effect. researchgate.net | Warrants investigation into potential neuropharmacological applications. |

| 2-Chloro-3,6-dimethylpyrazine | Shown to increase sleep duration in studies. hpa.gov.tw | The presence of a chloro-group on a dimethylpyrazine core suggests potential sedative or hypnotic properties. |

Advanced Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving significant time and resources. For this compound, advanced computational studies could rapidly advance our understanding of its potential.

Future research should employ a variety of computational techniques:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties, such as its molecular electrostatic potential surface. researchgate.net This can help identify regions of the molecule likely to interact with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small library of derivatives and testing their biological activity, QSAR models can be built. These models correlate structural features with activity, allowing for the virtual screening of thousands of hypothetical compounds to prioritize the most promising candidates for synthesis. The partial least squares discriminant analysis (PLS-DA) method has been successfully used to evaluate SAR in other pyrazine derivatives. mdpi.com

Molecular Docking : If a specific biological target is identified (e.g., a bacterial enzyme or a cancer-related protein), molecular docking simulations can predict how this compound and its analogues bind to the active site. This provides insights into the mechanism of action and can guide the design of more potent inhibitors.

| Computational Method | Application | Potential Insight for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and molecular electrostatic potential. researchgate.net | Predicts reactivity, stability, and sites for intermolecular interactions. |

| QSAR / PLS-DA | Statistical modeling to correlate chemical structure with biological activity. mdpi.com | Guides the design of new derivatives with enhanced therapeutic potential. |

| Molecular Docking | Simulating the binding of a ligand to the active site of a biological target. | Elucidates the mechanism of action and helps optimize binding affinity. |

| Collision Cross Section (CCS) Prediction | Computing the theoretical CCS value for mass spectrometry analysis. uni.lu | Aids in the identification of the compound and its metabolites in complex biological samples. |

Integration into Supramolecular Chemistry and Nanotechnology

The pyrazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property opens up unexplored opportunities for integrating this compound into advanced materials.

Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the pyrazine ring can act as linkers to connect metal nodes, forming porous, crystalline structures known as MOFs. Future work could explore the use of this compound as a functionalized linker. The chloro and methyl groups would project into the pores of the MOF, potentially creating unique environments for gas storage, separation, or catalysis.

Functional Materials and Nanotechnology : Pyrazines can be incorporated into larger molecular systems for applications in materials science. mdpi.com For example, pyrazine-containing polymers or conjugates with quantum dots could be developed. mdpi.com The specific electronic properties conferred by the chloro- and dimethyl-substituents could be harnessed to create novel sensors, phototherapeutic agents, or components for molecular electronics.

Environmental Fate and Bioremediation Research Advancements

As with any synthetic chemical, understanding its environmental impact is crucial. The study of the environmental fate and potential for bioremediation of this compound is an important and unexplored field.

Future research should address the following:

Stability and Degradation : Studies are needed to determine the compound's stability in different environmental compartments (soil, water). The degradation of similar compounds, like 2-chloropyrazine (B57796) and various dimethylpyrazines, has been shown to be dependent on factors like temperature and pH. researchgate.net

Biodegradation Pathways : Very little is known about the microbial degradation of pyrazines. nih.govresearchgate.net Research has identified bacterial strains, including Mycobacterium, Pseudomonas, and Rhodococcus species, that can degrade or transform other alkyl- and chloro-pyrazines. nih.govlmaleidykla.lt A key research goal would be to isolate microorganisms capable of using this compound as a carbon or nitrogen source. Subsequent work could elucidate the enzymatic pathways involved, which would likely begin with hydroxylation or dechlorination steps. This knowledge is fundamental for developing effective bioremediation strategies for pyrazine-contaminated sites.

| Research Area | Objective | Methodology | Relevance |

| Environmental Stability | Determine persistence in soil and water. | Batch experiments at varying pH and temperature, mimicking environmental conditions. researchgate.net | Assess potential for long-term environmental contamination. |

| Microbial Degradation | Isolate and identify microbes that can break down the compound. | Enrichment culture techniques using soil/water samples from contaminated sites. | Identify candidate organisms for bioremediation. |

| Metabolic Pathway Elucidation | Identify the intermediate and final products of biodegradation. | Analysis of culture supernatants using GC-MS and NMR to identify metabolites. nih.gov | Understand the mechanism of degradation and ensure no toxic byproducts are formed. |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2,3-dimethylpyrazine in laboratory settings?

The synthesis of this compound typically involves chlorination of precursor pyrazines. A common method is the reaction of 2,3-dimethylpyrazine with chlorinating agents like thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst use : Lewis acids (e.g., AlCl₃) may enhance regioselectivity.

- Purification : Column chromatography or recrystallization to isolate the product.

Alternative routes may involve halogen exchange or nucleophilic substitution, but thionyl chloride-based chlorination is preferred for higher yields (70–85%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying methyl (δ 2.2–2.5 ppm) and chlorine-substituted aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 156.02 for C₆H₇ClN₂).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% can be confirmed using reverse-phase C18 columns with UV detection at 254 nm.

Cross-referencing these methods ensures accurate characterization .

Q. What are the common biological targets or pathways associated with pyrazine derivatives like this compound?

Pyrazines often interact with:

- Kinase enzymes : Inhibition via binding to ATP pockets, disrupting phosphorylation cascades (e.g., MAPK pathways).

- Microbial targets : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis.

- Neurological receptors : Modulation of GABAergic or dopaminergic signaling in structural analogs.

These activities are hypothesized based on structural similarities to bioactive pyrazines like kinase inhibitors and antimicrobial agents .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Systematic substitution : Introduce functional groups (e.g., -OH, -NH₂) at the 5-chloro or methyl positions to assess impact on activity.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or bacterial enzymes.

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., luciferase-based kinase assays) or antimicrobial susceptibility tests (MIC determination).

SAR studies should prioritize derivatives with improved solubility and reduced off-target effects .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Standardized assays : Reproduce experiments under controlled conditions (e.g., pH, temperature, cell lines) to eliminate variability.

- Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like RevMan for statistical harmonization.

- Mechanistic validation : Employ knockout models (e.g., CRISPR-edited cells) to confirm target specificity.

For example, discrepancies in antimicrobial efficacy may arise from differences in bacterial strain resistance profiles or assay media .

Q. What strategies optimize the yield of this compound during multi-step synthesis, particularly in chlorination reactions?

- Stoichiometric precision : Use a 1:1.2 molar ratio of precursor to SOCl₂ to minimize unreacted starting material.

- Solvent selection : Anhydrous dichloromethane or toluene enhances reaction efficiency.

- Post-reaction quenching : Neutralize excess SOCl₂ with ice-cold NaHCO₃ to prevent decomposition.

Yields can exceed 80% when combining these steps with vacuum distillation for purification .

Q. How can computational chemistry tools be integrated into the study of this compound's mechanism of action against biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS) to assess binding stability.

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites, such as charge transfer in kinase inhibition.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to guide derivative design.

These methods reduce experimental trial-and-error and prioritize high-potential candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.